molecular formula C8H10O B11745787 1-(1,3-Cyclohexadien-1-yl)ethanone

1-(1,3-Cyclohexadien-1-yl)ethanone

Cat. No.: B11745787
M. Wt: 122.16 g/mol
InChI Key: XFQNQOLPNYVPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Cyclohexadien-1-yl)ethanone is an organic compound with the molecular formula C8H10O. It is also known by other names such as 1-acetyl-1,3-cyclohexadiene. This compound features a cyclohexadiene ring with an ethanone group attached to it. It is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Cyclohexadien-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 1,3-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Cyclohexadien-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-Cyclohexadien-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Cyclohexadien-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclohexen-1-yl)ethanone: Similar structure but with a cyclohexene ring instead of a cyclohexadiene ring.

    1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone: Contains additional methyl groups on the cyclohexene ring.

    1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Another variant with different methyl group positions.

Uniqueness

1-(1,3-Cyclohexadien-1-yl)ethanone is unique due to its cyclohexadiene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1-cyclohexa-1,3-dien-1-ylethanone

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,5H,4,6H2,1H3

InChI Key

XFQNQOLPNYVPDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.